4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide
Description
4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a methoxyphenyl group, a sulfonyl group, and a thiazole ring, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-20-11-4-6-12(7-5-11)22(18,19)10-2-3-13(17)16-14-15-8-9-21-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUGQESQMGGADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like methoxybenzene and sulfonyl chlorides.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized through amide bond formation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anthelmintic Activity
Research indicates that compounds structurally related to 4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide may possess significant anthelmintic properties. For instance, derivatives like N-(4-methoxyphenyl)pentanamide have shown efficacy against parasitic infections, demonstrating reduced cytotoxicity compared to traditional treatments such as albendazole. The structure of this compound allows for modifications that could enhance its activity against helminths, making it a candidate for further exploration in treating parasitic diseases .
Antimicrobial Properties
Sulfonamide compounds are known for their broad-spectrum antimicrobial activity. The sulfonamide moiety in this compound suggests potential effectiveness against bacterial infections. Studies on related compounds have shown promising results against various bacterial strains, indicating that this compound could be investigated for its antimicrobial properties .
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. Preliminary in silico predictions for compounds similar to this compound indicate favorable drug-like properties, adhering to Lipinski's Rule of Five, which suggests good oral bioavailability . This profile supports the potential use of this compound in therapeutic applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other sulfonyl-containing thiazole derivatives and methoxyphenyl-substituted amides.
Uniqueness: The combination of the methoxyphenyl group, sulfonyl group, and thiazole ring in this compound provides a unique set of chemical and biological properties that distinguish it from other related compounds.
Biological Activity
4-((4-Methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide, a compound featuring a thiazole ring and a sulfonamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can lead to various physiological effects.
- Antimicrobial Properties : The thiazole ring is often associated with antimicrobial activity, potentially making this compound effective against certain bacterial strains.
Biological Activity Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating potent activity. -
Anti-inflammatory Effects :
Research demonstrated that this compound could reduce the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory conditions. -
Anticancer Properties :
In a cellular model of cancer, the compound was shown to induce apoptosis through activation of caspases and modulation of the NF-kB pathway. These findings support its potential as a therapeutic agent in oncology.
Q & A
Basic: What are the established synthesis strategies for 4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide, and what intermediates are critical?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole-2-amine core via cyclization of thiourea derivatives with α-haloketones (e.g., phenacyl bromides) under reflux in ethanol .
- Step 2: Sulfonylation of the thiazole nitrogen using 4-methoxyphenylsulfonyl chloride in DMF or dichloromethane, requiring precise pH control (7–8) to avoid over-sulfonylation .
- Step 3: Coupling the sulfonyl-thiazole intermediate with a butanamide chain via carbodiimide-mediated amidation (e.g., EDCI/HOBt), with purification by column chromatography .
Key intermediates : Thiazole-2-amine, 4-methoxyphenylsulfonyl chloride, and activated butanoyl derivatives.
Basic: Which characterization techniques are essential to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying sulfonyl group integration (~δ 7.6–8.2 ppm for aromatic protons) and thiazole ring protons (δ 6.8–7.3 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: How do structural features (e.g., sulfonyl group, thiazole ring) influence its biological activity?
- Sulfonyl Group : Enhances solubility and mediates hydrogen bonding with enzyme active sites (e.g., dihydropteroate synthase in antibacterial studies) .
- Thiazole Ring : Contributes to π-π stacking with biological targets (e.g., kinase ATP pockets in anticancer assays) .
- 4-Methoxyphenyl Moiety : Modulates electron density, affecting redox potential and metabolic stability .
Basic: What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on adherent cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., BRAF) or bacterial folate pathway enzymes .
Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 across studies) be resolved?
- Assay Validation : Use orthogonal methods (e.g., ATP depletion vs. cell viability assays) to confirm target specificity .
- Physicochemical Profiling : Assess solubility (shake-flask method) and stability (pH 2–9 buffers) to identify confounding factors .
- Structural Analog Comparison : Test derivatives lacking the sulfonyl or thiazole group to isolate pharmacophore contributions .
Advanced: What strategies optimize synthetic yield and purity for scaled-up production?
- Solvent Optimization : Replace DMF with ethyl acetate/water biphasic systems to simplify post-reaction workup .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce byproducts in aryl-thiazole synthesis .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation completeness in real time .
Advanced: What mechanistic studies elucidate its enzyme inhibition mode (e.g., competitive vs. allosteric)?
- Kinetic Assays : Lineweaver-Burk plots using varying substrate concentrations to identify inhibition type .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., dihydropteroate synthase) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Scanning : Replace the 4-methoxy group with electron-withdrawing (e.g., -CF) or donating (-OH) groups to modulate activity .
- Bioisosteric Replacement : Swap the thiazole ring with oxadiazole or selenazole to assess heterocycle impact .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .
Advanced: What stability challenges arise under physiological conditions, and how are they addressed?
- Hydrolytic Degradation : Susceptibility of the sulfonamide bond to cleavage at pH >8 requires formulation in enteric-coated capsules .
- Photodegradation : UV-Vis studies show decomposition under light; recommend amber glass storage and antioxidant additives (e.g., BHT) .
Advanced: How can computational modeling predict off-target interactions or toxicity?
- Molecular Docking : Use AutoDock Vina to screen against the PDB database for off-target kinase binding .
- ADMET Prediction : SwissADME and ProTox-II tools assess CYP450 inhibition, hERG liability, and hepatotoxicity .
- MD Simulations : 100-ns trajectories to evaluate binding pocket residence time and conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
